Chloroxylenol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

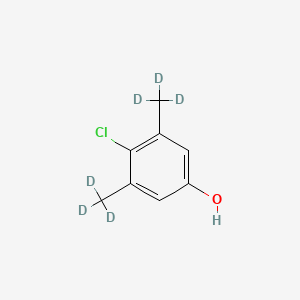

4-chloro-3,5-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLLIBGSJNGJE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of deuterated Chloroxylenol

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Chloroxylenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated chloroxylenol (specifically Chloroxylenol-d6), contrasting them with its non-deuterated counterpart. This document details its mechanism of action, relevant experimental protocols for its synthesis and analysis, and the implications of deuteration for research and development.

Introduction

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a potent antiseptic and disinfectant widely used in medical, household, and industrial applications.[1] It is a halogenated phenol effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical strategy in drug development. This modification can alter a molecule's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy.[5] This guide focuses on deuterated chloroxylenol, providing essential data for its application in research.

Physical and Chemical Properties

Deuteration primarily affects mass-dependent properties. While the fundamental chemical reactivity remains the same, the increased mass can influence reaction rates and metabolic pathways. The physical properties of Chloroxylenol and its deuterated analog, this compound, are summarized below.

Data Summary

The quantitative data for non-deuterated and deuterated chloroxylenol are presented in Table 1.

| Property | Chloroxylenol (PCMX) | Deuterated Chloroxylenol (this compound) | Data Source(s) |

| IUPAC Name | 4-Chloro-3,5-dimethylphenol | 4-chloro-3,5-bis(trideuteriomethyl)phenol | [6][7] |

| Synonyms | p-Chloro-m-xylenol, PCMX | 4-Chloro-3, 5-bis(methyl-d3)phenol | [3][8] |

| CAS Number | 88-04-0 | 1407521-66-7 | [6][8] |

| Molecular Formula | C₈H₉ClO | C₈H₃D₆ClO | [6][8] |

| Molar Mass | 156.61 g/mol | 162.65 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder | Not specified (expected to be similar) | [6][9] |

| Odor | Characteristic phenolic odor | Not specified (expected to be similar) | [6][9] |

| Melting Point | 115 °C (239 °F) | Not specified (expected to be very similar) | [6] |

| Boiling Point | 246 °C (475 °F) | Not specified (expected to be very similar) | [6] |

| Solubility in Water | 300 mg/L | Not specified (expected to be very similar) | [6] |

| Solubility (Other) | Soluble in alcohols, ethers, and benzene | Not specified (expected to be very similar) | [6] |

| Acidity (pKa) | 9.76 | Not specified (expected to be very similar) | [6] |

Spectral Data

Spectral properties are not significantly altered by deuteration, as the chromophores remain unchanged.

| Spectral Property | Chloroxylenol (PCMX) | Deuterated Chloroxylenol (this compound) | Data Source(s) |

| UV Absorption Maxima | 282 nm (in ethanol) | Not specified (expected to be nearly identical) | [10] |

| 279 nm (in 0.1 N HCl) | Not specified (expected to be nearly identical) | [10] | |

| 296 nm (in 0.1 N NaOH) | Not specified (expected to be nearly identical) | [10] |

Mechanism of Action

Chloroxylenol's antimicrobial activity stems from its ability to disrupt microbial cell integrity and functionality. As a phenol, its hydroxyl (-OH) group is key to its mechanism.[3][11]

-

Cell Wall Disruption : The primary mode of action involves the binding of the phenolic group to proteins on the bacterial cell membrane.[3][11] This interaction disrupts the cell wall and membrane potential.[4][12]

-

Enzyme Inactivation : By disrupting the membrane, chloroxylenol allows for the leakage of essential intracellular components.[11] It can then enter the cell and inactivate critical cellular enzymes.[2][4]

-

Protein and Nucleic Acid Coagulation : At higher concentrations, chloroxylenol causes the coagulation of proteins and nucleic acids within the bacterial cell, leading to rapid cell death.[11]

This mechanism is particularly effective against Gram-positive bacteria.[3][6]

Caption: Antimicrobial mechanism of action for Chloroxylenol.

Experimental Protocols

Synthesis of Deuterated Chloroxylenol

The synthesis of deuterated aromatic compounds like chloroxylenol typically involves a hydrogen-deuterium (H-D) exchange reaction. While a specific protocol for this compound is not publicly detailed, a general methodology using a flow synthesis approach can be adapted.[13] This method offers improved efficiency and safety over traditional batch processes.[13]

Objective: To synthesize this compound via H-D exchange on the methyl groups of 4-chloro-3,5-dimethylphenol.

Materials:

-

4-chloro-3,5-dimethylphenol (starting material)

-

Deuterium oxide (D₂O, heavy water)

-

Platinum on alumina catalyst (or similar)

-

Organic solvent (e.g., ethyl acetate)

-

Flow-type microwave reactor system

-

Liquid-liquid separator

-

Pumps and back-pressure valve

Methodology:

-

Catalyst Loading: The glass reaction tube of the flow reactor is filled with the platinum on alumina catalyst.[13]

-

Solution Preparation: A solution of the starting material (4-chloro-3,5-dimethylphenol) is prepared in a suitable organic solvent.

-

Flow Reaction: The reactant solution and D₂O are pumped separately into the flow reactor, meeting at the catalyst bed.[13]

-

Microwave Heating: The mixture is heated using microwave irradiation under controlled pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.[13] The flow rate is optimized to ensure sufficient reaction time.

-

Cooling and Separation: After exiting the reactor, the reaction mixture is cooled to room temperature. The organic layer (containing the deuterated product) is separated from the aqueous D₂O layer using a liquid-liquid separator.[13]

-

Purification and Analysis: The organic layer is collected, and the solvent is removed. The resulting crude deuterated chloroxylenol is then purified (e.g., via chromatography or recrystallization) and its identity and purity are confirmed using analytical methods described below.

Analytical Methods

A suite of analytical techniques is used to confirm the identity, purity, and quality of chloroxylenol, as outlined by pharmacopeial standards like the USP.[14] These methods are directly applicable to its deuterated analog.

1. Identification via Fourier Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR analysis confirms the identity of the compound by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its functional groups. The C-D bond vibrations will appear at a lower frequency than C-H bonds, providing clear evidence of deuteration.

-

Methodology: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the FTIR spectrometer. The resulting spectrum is compared against a reference standard.

2. Assay and Impurity Determination via Gas Chromatography (GC)

-

Principle: GC with a Flame Ionization Detector (GC-FID) is used to determine the purity (assay) of the compound and to quantify any organic impurities.[14] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Methodology: The sample is dissolved in a suitable solvent and injected into the GC-FID system. The retention time and peak area are used to identify and quantify the main component and any impurities against calibrated standards.

3. Water Content via Karl Fischer Titration

-

Principle: This method is a highly specific and precise technique for determining the water content in a sample.[14]

-

Methodology: A known amount of the sample is dissolved in an anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.

References

- 1. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]

- 2. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 7. This compound | C8H9ClO | CID 71314850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloroxylenol D6 | CAS No: 1407521-66-7 [aquigenbio.com]

- 9. atamankimya.com [atamankimya.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Chloroxylenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. tn-sanso.co.jp [tn-sanso.co.jp]

- 14. polymersolutions.com [polymersolutions.com]

Chloroxylenol-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Chloroxylenol-d6, a deuterated analog of the widely used antimicrobial agent Chloroxylenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and applications in research and development.

Core Data Presentation

For clarity and ease of comparison, the fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1407521-66-7 | [1] |

| Molecular Formula | C₈H₃D₆ClO | [1] |

| Molecular Weight | 162.65 g/mol | [1] |

Antimicrobial Mechanism of Action

Chloroxylenol exerts its broad-spectrum antimicrobial activity primarily through the disruption of microbial cell membranes. As a phenolic compound, its hydroxyl (-OH) group is believed to interact with proteins embedded in the bacterial cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. At higher concentrations, Chloroxylenol can also cause the coagulation of proteins and nucleic acids within the bacterial cell, further contributing to its bactericidal effect. This mechanism is particularly effective against Gram-positive bacteria.

While specific signaling pathway studies for this compound are not extensively documented, the general mechanism of action for Chloroxylenol can be depicted as a disruption of the bacterial cell envelope.

References

In-Depth Technical Guide on the Isotopic Purity of Chloroxylenol-d6 Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity of Chloroxylenol-d6, a crucial internal standard for analytical and research applications. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This document outlines the common analytical techniques, experimental protocols, and data interpretation involved in the characterization of this compound.

Introduction to this compound and Isotopic Purity

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant.[1] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of the parent compound in various matrices. The six deuterium atoms are typically incorporated into the two methyl groups of the molecule.

Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the molecules in which all six intended hydrogen atoms have been replaced by deuterium. The presence of molecules with fewer than six deuterium atoms (d5, d4, etc.) or no deuterium atoms (d0) can interfere with the quantification of the target analyte and compromise the accuracy of the results.

Quantitative Analysis of Isotopic Purity

The isotopic distribution of a this compound standard is typically determined using mass spectrometry. The relative abundance of the different isotopic species is measured to calculate the overall isotopic purity. While a specific certificate of analysis for a commercial this compound standard with detailed isotopic distribution was not publicly available at the time of this writing, a representative dataset is presented below based on typical specifications for high-purity deuterated standards.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Degree of Deuteration | Representative Mass (m/z) | Relative Abundance (%) |

| d6 | Fully Deuterated | 162.6 | > 98% |

| d5 | 5 Deuterium Atoms | 161.6 | < 2% |

| d4 | 4 Deuterium Atoms | 160.6 | < 0.5% |

| d3 | 3 Deuterium Atoms | 159.6 | < 0.1% |

| d2 | 2 Deuterium Atoms | 158.6 | < 0.1% |

| d1 | 1 Deuterium Atom | 157.6 | < 0.1% |

| d0 | Non-deuterated | 156.6 | < 0.1% |

Note: The representative mass corresponds to the monoisotopic mass of the respective deuterated species. The relative abundance values are typical for high-quality deuterated standards and may vary between different batches and suppliers.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound involves the use of high-resolution analytical techniques. The following are detailed methodologies for the most common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Chloroxylenol.

Experimental Workflow:

References

The Isotopic Distinction: A Technical Guide to Chloroxylenol and Chloroxylenol-d6 for Researchers and Drug Development Professionals

An In-depth Examination of Chloroxylenol and its Deuterated Analog for Enhanced Analytical Precision

This technical guide provides a comprehensive overview of the key differences between Chloroxylenol and its deuterated counterpart, Chloroxylenol-d6. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct physicochemical properties, analytical applications, and the fundamental principles of isotopic labeling in modern research.

Introduction to Chloroxylenol and Isotopic Labeling

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a broad-spectrum antimicrobial agent widely used as an antiseptic and disinfectant in various pharmaceutical and consumer products.[1][2] Its efficacy against a range of microorganisms has established it as a critical component in infection control.[1]

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This compound, a deuterated form of Chloroxylenol, serves this crucial role. Isotopic labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes. In the case of this compound, six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or D). This subtle change in mass, without altering the fundamental chemical properties, allows for its use as an ideal internal standard in mass spectrometry-based analytical methods.

Physicochemical Properties: A Comparative Analysis

While Chloroxylenol and this compound are structurally and chemically very similar, their key difference lies in their molecular weight due to the presence of deuterium atoms. This seemingly small difference has significant implications for their analytical behavior.

| Property | Chloroxylenol | This compound |

| Chemical Formula | C₈H₉ClO | C₈H₃D₆ClO |

| Molecular Weight | 156.61 g/mol [3] | 162.65 g/mol |

| CAS Number | 88-04-0[3] | 1407521-66-7 |

| Appearance | White to off-white crystalline powder[3] | Not specified, but expected to be similar to Chloroxylenol |

| Melting Point | 114-116 °C[3] | Not specified, but expected to be similar to Chloroxylenol |

| Boiling Point | 246 °C[3] | Not specified, but expected to be similar to Chloroxylenol |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Not specified, but expected to be similar to Chloroxylenol |

The Role of this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated standards like this compound are considered the "gold standard" for this purpose because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z).

Figure 1: Workflow for the quantification of Chloroxylenol using this compound as an internal standard.

Mass Spectrometry: A Comparative View

The key analytical distinction between Chloroxylenol and this compound is their behavior in a mass spectrometer. Due to the mass difference, they will produce distinct molecular ion peaks.

Electron Ionization Mass Spectrum of Chloroxylenol:

The mass spectrum of Chloroxylenol obtained from the NIST WebBook shows a molecular ion peak at m/z 156.[3]

Expected Mass Spectrum of this compound:

| Feature | Chloroxylenol | This compound (Expected) |

| Molecular Ion (M+) | m/z 156 | m/z 162 |

| Key Fragment Ions | Dependent on ionization technique | Fragments containing the deuterated methyl groups will have a +6 Da mass shift compared to the corresponding fragments of Chloroxylenol. |

Figure 2: Mass-to-charge ratio (m/z) difference between Chloroxylenol and this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

While a specific protocol for the synthesis of this compound is not widely published, a plausible route can be derived from general methods for the deuteration of phenols and the synthesis of Chloroxylenol itself.

-

Deuteration of m-Xylenol: m-Xylenol can be deuterated at the methyl groups using a suitable deuterium source, such as deuterated methyl iodide (CD₃I), in the presence of a strong base. Alternatively, H/D exchange reactions on the methyl groups could be explored under specific catalytic conditions.

-

Chlorination of Deuterated m-Xylenol: The resulting deuterated m-xylenol (3,5-dimethyl-d6-phenol) can then be chlorinated using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent to introduce the chlorine atom at the para position.[5]

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or chromatography to achieve high isotopic and chemical purity.

Quantification of Chloroxylenol in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of Chloroxylenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

5.2.1. Materials and Reagents

-

Chloroxylenol analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

5.2.2. Sample Preparation

-

Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

5.2.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Chloroxylenol: Monitor a specific precursor ion to product ion transition (e.g., m/z 155 -> [product ion] for negative mode).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 161 -> [product ion] for negative mode).

-

-

5.2.4. Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Chloroxylenol and a fixed concentration of this compound.

-

Data Analysis: Plot the ratio of the peak area of Chloroxylenol to the peak area of this compound against the concentration of Chloroxylenol to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of Chloroxylenol in unknown samples by interpolating their peak area ratios on the calibration curve.

Applications in Drug Development and Research

The use of this compound as an internal standard is critical in various stages of drug development and research:

-

Pharmacokinetic Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioequivalence Studies: Comparing the bioavailability of a generic drug to a brand-name drug requires precise and accurate measurement of the active pharmaceutical ingredient.

-

Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.

-

Toxicology Studies: Accurate measurement of drug and metabolite levels is crucial in assessing the safety and toxicity of a new drug candidate.

Conclusion

This compound represents a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables the development of robust and reliable analytical methods for the accurate quantification of Chloroxylenol. This, in turn, facilitates critical studies in drug metabolism, pharmacokinetics, and bioequivalence, ultimately contributing to the development of safer and more effective medicines. The fundamental difference between Chloroxylenol and this compound, their mass, underscores the power of isotopic labeling in modern analytical science.

References

- 1. gcms.cz [gcms.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloroxylenol [webbook.nist.gov]

- 4. 1278. Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

Stability and Storage of Chloroxylenol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Chloroxylenol-d6. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this deuterated compound. The information presented here is based on the known properties of its non-deuterated counterpart, Chloroxylenol, general principles of deuterated compound stability, and established protocols for stability testing.

Introduction to this compound

This compound is a deuterated analog of Chloroxylenol, a widely used antiseptic and disinfectant. The replacement of six hydrogen atoms with deuterium in the two methyl groups can significantly impact the molecule's metabolic stability due to the kinetic isotope effect. This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds.[1][2][3][4] This enhanced stability makes this compound a valuable tool in various research applications, including metabolic and pharmacokinetic studies.

General Stability Profile

The stability of the non-deuterated form, Chloroxylenol, is well-documented:

-

Chemical Stability: It is stable under normal conditions.[6]

-

Light Stability: Chloroxylenol is stable when exposed to sunlight.

-

Thermal Stability: It is also stable at elevated temperatures.

-

Aqueous Solutions: Aqueous solutions of Chloroxylenol are susceptible to microbial contamination.

Recommended Storage Conditions

Based on the available information for Chloroxylenol and general guidelines for deuterated compounds, the following storage conditions are recommended for this compound to ensure its integrity and longevity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended for deuterated compounds.[7] Some suppliers of Chloroxylenol recommend storage at -20°C for up to 3 years in powder form.[8] | To minimize the potential for degradation over time. |

| Light | Protect from light.[7] | To prevent any potential photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment.[7] | To prevent hydrolysis and potential microbial growth in case of moisture absorption. |

| Form | For solutions, it is recommended to store them as aliquots in tightly sealed vials and use them within one month. Avoid repeated freeze-thaw cycles.[9] | To minimize contamination and degradation in solution. |

Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not publicly available, the following tables are provided as illustrative examples of how such data would be presented. These tables are based on typical stability testing protocols.

Table 1: Long-Term Stability Data (Illustrative) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Time Point | Assay (%) | Appearance | Total Impurities (%) |

| 0 Months | 99.8 | White crystalline powder | 0.2 |

| 3 Months | 99.7 | Conforms | 0.3 |

| 6 Months | 99.6 | Conforms | 0.4 |

| 9 Months | 99.5 | Conforms | 0.5 |

| 12 Months | 99.4 | Conforms | 0.6 |

| 18 Months | 99.2 | Conforms | 0.8 |

| 24 Months | 99.0 | Conforms | 1.0 |

Table 2: Accelerated Stability Data (Illustrative) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time Point | Assay (%) | Appearance | Total Impurities (%) |

| 0 Months | 99.8 | White crystalline powder | 0.2 |

| 1 Month | 99.5 | Conforms | 0.5 |

| 2 Months | 99.2 | Conforms | 0.8 |

| 3 Months | 98.9 | Conforms | 1.1 |

| 6 Months | 98.2 | Conforms | 1.8 |

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. This program typically includes long-term, accelerated, and stress testing studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Long-Term Stability Testing

This study is designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance under the recommended storage conditions.

Methodology:

-

Sample Preparation: At least three batches of this compound should be packaged in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions: Store the samples at 25°C ± 2°C with a relative humidity of 60% ± 5% RH.

-

Testing Frequency: Samples should be tested at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.

-

Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC-UV) should be used to determine the assay and degradation products. Physical appearance should also be monitored.

Accelerated Stability Testing

This study is designed to increase the rate of chemical degradation and physical change of a substance by using exaggerated storage conditions.

Methodology:

-

Sample Preparation: Similar to long-term stability testing, use at least three batches in appropriate packaging.

-

Storage Conditions: Store the samples at 40°C ± 2°C with a relative humidity of 75% ± 5% RH.

-

Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), is recommended.

-

Analytical Methods: The same stability-indicating methods used in the long-term study should be employed.

Stress Testing (Forced Degradation)

Stress testing is conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.

Methodology:

-

Acidic Conditions: Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Conditions: Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Conditions: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature for a defined period.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal Stress: Expose the solid material to high temperatures (e.g., 60°C, 80°C) for a defined period.

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the stability assessment of this compound.

Antimicrobial Mechanism of Action of Chloroxylenol

Chloroxylenol's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. It does not act through a complex signaling pathway but rather through direct physical and chemical interactions with the cell envelope.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. buchem.com [buchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. abmole.com [abmole.com]

A Technical Guide to the Synthesis and Isotopic Labeling of p-Chloro-m-xylenol (PCMX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p-Chloro-m-xylenol (PCMX), a widely used antiseptic and disinfectant. This document details established synthetic protocols, methodologies for isotopic labeling with deuterium, tritium, and carbon-13, and explores the mechanistic pathways of its antimicrobial and anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers in drug development, medicinal chemistry, and molecular biology.

Synthesis of p-Chloro-m-xylenol (PCMX)

The industrial synthesis of PCMX, also known as chloroxylenol, typically involves the chlorination of 3,5-dimethylphenol (m-xylenol).[1][2][3] Various chlorinating agents and catalysts have been employed to optimize the yield and purity of the final product.

General Synthetic Approach: Electrophilic Aromatic Substitution

The primary synthetic route is an electrophilic aromatic substitution reaction where m-xylenol is reacted with a chlorinating agent in the presence of a catalyst.[4] The hydroxyl and methyl groups of m-xylenol are ortho-, para-directing, leading to the substitution of chlorine at the para-position relative to the hydroxyl group.

Experimental Protocols for PCMX Synthesis

Several methods for the synthesis of PCMX have been reported, primarily in patent literature. Below are summaries of representative experimental protocols.

Protocol 1: Chlorination using N-Chlorosuccinimide

A common laboratory-scale synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and a Lewis acid catalyst in a chlorinated solvent.[1][5]

-

Reactants: 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride (solvent), and a catalyst (e.g., aluminum trichloride, ferric chloride, zinc chloride, or tin tetrachloride).

-

Procedure: A mixture of 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride, and the catalyst is heated to 70-80°C for 60-100 minutes.[1] Upon completion, the reaction mixture is cooled, and the crude product is isolated by crystallization and filtration. Further purification is achieved by recrystallization from a solvent like chloroform, followed by decolorization with activated carbon and drying to yield white crystalline PCMX.[1]

Protocol 2: Chlorination using Sulfuryl Chloride

Another established method involves the use of sulfuryl chloride as the chlorinating agent.[3][6]

-

Reactants: 3,5-dimethylphenol and sulfuryl chloride.

-

Procedure: 3,5-dimethylphenol is dissolved in a suitable solvent system, such as a composite of acidic water and an organic solvent like dichloroethane. Sulfuryl chloride is then added dropwise while maintaining the reaction temperature between 15-25°C. After the addition is complete, the mixture is heated to 85°C and then cooled. The organic phase containing the product is separated for further purification.[6]

Quantitative Data on PCMX Synthesis

The yield of PCMX is dependent on the chosen catalyst and reaction conditions. The table below summarizes the reported yields for the N-chlorosuccinimide method with different catalysts.

| Catalyst | Molar Ratio (m-xylenol:NCS:catalyst) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

| Aluminum trichloride | 1:1.09:0.02 | 60 | 70-80 | 64 | [1] |

| Ferric chloride | 1:1.20:0.03 | 70 | 70-80 | 69 | [1] |

| Zinc chloride | 1:1.27:0.04 | 80 | 70-80 | 78 | [1] |

| Tin tetrachloride | 1:1.27:0.05 | 90 | 70-80 | 86 | [1] |

Isotopic Labeling of p-Chloro-m-xylenol

Isotopic labeling is a powerful technique to trace the metabolic fate, reaction mechanisms, and biological interactions of molecules.[7] PCMX can be labeled with stable isotopes like deuterium (²H) and carbon-13 (¹³C), or radioactive isotopes such as tritium (³H).

Deuterium and Tritium Labeling

Deuterium and tritium labeling of PCMX has been achieved through acid or base-catalyzed hydrogen isotope exchange reactions.[8] The labeling occurs specifically at the 2 and 6 positions of the aromatic ring, which are ortho to the phenolic hydroxyl group.[8]

Experimental Protocol: Acid-Catalyzed Deuterium/Tritium Labeling [8]

-

Reactants: p-Chloro-m-xylenol, deuterated or tritiated water (D₂O or T₂O), and an acid catalyst. A cosolvent can be used.

-

Procedure: PCMX is dissolved in a suitable cosolvent, and labeled water along with an acid catalyst is added. The reaction mixture is stirred, and the progress of the isotopic exchange is monitored. While base catalysis is faster, acid catalysis allows for the use of a cosolvent and smaller volumes of labeled water.[8]

-

Stability: The resulting labeled PCMX shows no significant isotope loss when stored for 21 days at 37°C over a pH range of 2-14.[8] Isotopic loss is only observed at a pH below 2.[8]

Quantitative Data for Tritium Labeled PCMX [8]

| Parameter | Value |

| Specific Activity | 1.18 mCi/mmol |

| Radiochemical Purity | 99.0% |

| Chemical Purity | >99.0% |

Carbon-13 Labeling

Carbon-13 labeling of the phenolic ring can be achieved through a formal [5+1] cyclization strategy.[9][10] This method allows for the site-specific incorporation of a ¹³C atom into the aromatic core.

Conceptual Workflow for Carbon-13 Labeling of Phenols

Caption: Workflow for ¹³C labeling of phenols via [5+1] cyclization.

Experimental Protocol Synopsis: Carbon-13 Labeling of a Phenolic Ring [9]

-

Reactants: A suitable 1,5-dibromo-1,4-pentadiene precursor and a ¹³C-labeled carbonate ester (e.g., dibenzyl carbonate-¹³C).

-

Procedure: The dibromo-pentadiene precursor undergoes a lithium-halogen exchange. The resulting organolithium species is then treated with the ¹³C-labeled carbonate ester, leading to a [5+1] cyclization to form the ¹³C-labeled phenol.

-

Enrichment: This method has been shown to achieve >97% ¹³C-enrichment at the ipso-carbon of the phenol.[9]

Mechanism of Action and Relevant Signaling Pathways

The biological activity of PCMX is primarily attributed to its ability to disrupt microbial cell integrity and, as recently discovered, to modulate specific cellular signaling pathways.

Disruption of Bacterial Cell Membranes

The antimicrobial action of PCMX involves the disruption of the bacterial cell membrane.[2][5][7][9] As a phenolic compound, PCMX can integrate into the lipid bilayer, leading to a decrease in membrane fluidity and disruption of the ordered lipid structure.[9] This interference with the cell membrane affects the function of membrane-associated proteins involved in transport and cellular signaling, ultimately leading to bacterial cell death.[7][9]

Diagram of PCMX-Induced Bacterial Membrane Disruption

Caption: Mechanism of PCMX-induced bacterial cell death via membrane disruption.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent research has unveiled a novel anticancer activity of PCMX, demonstrating its ability to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells.[1][10] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

PCMX exerts its inhibitory effect by:

-

Disrupting the interaction between β-catenin and T-cell factor 4 (TCF4). [1]

This disruption leads to the downregulation of Wnt target genes, such as Axin2 and Survivin, which are involved in cell proliferation and apoptosis resistance.[1]

Diagram of PCMX Inhibition of the Wnt/β-catenin Signaling Pathway

Caption: PCMX inhibits Wnt/β-catenin signaling by blocking β-catenin nuclear translocation.

Conclusion

This technical guide provides a consolidated resource for the synthesis and isotopic labeling of p-Chloro-m-xylenol. The detailed experimental protocols and quantitative data offer a practical foundation for researchers. Furthermore, the elucidation of its mechanisms of action, particularly the disruption of bacterial membranes and the inhibition of the Wnt/β-catenin signaling pathway, opens new avenues for the application of isotopically labeled PCMX in mechanistic studies and drug development. The use of labeled PCMX will be invaluable for tracing its metabolic fate, quantifying its interaction with molecular targets, and further unraveling its biological activities.

References

- 1. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Data for Chloroxylenol-d6

Chemical and Physical Properties

Chloroxylenol-d6 is the deuterated form of Chloroxylenol, a widely used antiseptic and disinfectant.[1][2]

| Property | Data | Source |

| Chemical Name | 4-chloro-3,5-bis(trideuteriomethyl)phenol | PubChem[1] |

| Molecular Formula | C₈D₆H₃ClO | PubChem[1] |

| Molecular Weight | 162.64 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | ScienceLab[3] |

| Odor | Phenolic-like | ScienceLab[3] |

| Melting Point | 113-115 °C (235.4-239 °F) | ScienceLab[3], GSC[4] |

| Boiling Point | 246 °C (474.8 °F) | ScienceLab[3] |

| Solubility in Water | 300 mg/L | Wikipedia[5] |

Toxicological Data

The following data pertains to Chloroxylenol (PCMX).

Acute Toxicity

| Route | Species | Test | Result | Source |

| Oral | Rat | LD50 (Acute) | 3830 mg/kg | ScienceLab[3] |

| Oral | Mouse | LD50 (Acute) | 1000 mg/kg | ScienceLab[3] |

Irritation and Sensitization

| Endpoint | Finding | Source |

| Skin Irritation | Causes skin irritation.[6][7] | Spectrum[6], EDQM[7], Sigma-Aldrich[8] |

| Eye Irritation | Causes serious eye irritation.[6][7] | Spectrum[6], EDQM[7], Sigma-Aldrich[8] |

| Skin Sensitization | May cause an allergic skin reaction.[6][7] Considered a skin sensitizer.[5] | Spectrum[6], EDQM[7], Wikipedia[5] |

| Chronic Effects | Repeated or prolonged exposure is not known to aggravate medical condition.[3] | ScienceLab[3] |

| Carcinogenicity/Mutagenicity | No information available or data not available.[3][6] A positive mutagenicity assay has been noted.[9] | Spectrum[6], ScienceLab[3], CIR[9] |

Hazard Identification and Classification

Chloroxylenol is classified with the following hazards:

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]

Experimental Protocols and Methodologies

While full, detailed experimental protocols are proprietary to the conducting laboratories, the safety assessments are based on standardized testing guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

General Experimental Workflow for Toxicological Assessment:

The provided diagram illustrates a generalized workflow for assessing the toxicological profile of a chemical like Chloroxylenol, based on the types of studies mentioned in the safety reports.

Caption: Generalized workflow for chemical toxicology assessment.

-

Acute Oral LD50 Studies: As cited in the Safety Data Sheet from ScienceLab.com, these studies involve administering the substance orally to rats and mice to determine the dose that is lethal to 50% of the test population.[3] The results are expressed in mg of substance per kg of body weight.

-

Dermal and Ocular Irritation Tests: These experiments typically involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for signs of irritation, such as redness, swelling, and inflammation over a set period.

-

Skin Sensitization: Modern methods like the Mouse Local LymphNode Assay (LLNA) are used to assess the potential of a substance to cause allergic contact dermatitis.[9] This involves repeated topical application and measuring the proliferation of lymphocytes in the draining lymph nodes.

-

Pharmacokinetic Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of a substance. For Chloroxylenol, studies in animals and humans have involved dermal application followed by analysis of blood and urine to detect the parent compound and its metabolites (primarily glucuronide and sulfate conjugates).[2][10][11]

Mechanism of Action

Chloroxylenol's primary antimicrobial activity is attributed to its nature as a substituted phenol.

Proposed Antimicrobial Mechanism of Action:

The diagram below outlines the generally accepted mechanism by which phenolic compounds like Chloroxylenol exert their bactericidal effects.

Caption: Mechanism of Chloroxylenol's antimicrobial action.

The mechanism involves the disruption of the bacterial cell wall and membrane.[10][12] The phenolic hydroxyl (-OH) group is believed to bind to proteins on the cell membrane, altering their function and disrupting the membrane's integrity.[10] This leads to an increase in membrane permeability, allowing essential cellular contents to leak out. At higher concentrations, Chloroxylenol can enter the cell and cause the coagulation of proteins and nucleic acids, leading to rapid cell death.[10]

First Aid and Handling

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Ensure adequate ventilation.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6][8]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][7]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[6][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[3][6]

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[6]

References

- 1. This compound | C8H9ClO | CID 71314850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. chloroxylenol, 88-04-0 [thegoodscentscompany.com]

- 5. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cir-safety.org [cir-safety.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. selleckchem.com [selleckchem.com]

The Environmental Fate of Chloroxylenol: A Technical Guide for Researchers

An in-depth examination of the biodegradation, photodegradation, hydrolysis, and sorption of the widely used antimicrobial agent, chloroxylenol (PCMX), and its resulting metabolites.

Chloroxylenol (4-chloro-3,5-dimethylphenol), a potent antimicrobial agent, is a key ingredient in numerous disinfectant products, antiseptic soaps, and personal care items.[1][2] Its widespread use leads to its inevitable release into the environment through various waste streams, raising concerns about its potential impact on aquatic and terrestrial ecosystems.[1][3] This technical guide provides a comprehensive overview of the environmental fate of chloroxylenol and its metabolites, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of chloroxylenol is crucial for predicting its behavior and distribution in the environment.

| Property | Value | Reference |

| Molecular Formula | C8H9ClO | [4] |

| Molecular Weight | 156.61 g/mol | [4] |

| Water Solubility | 0.3 g/L (at 20°C) | [5] |

| Vapor Pressure | 0.1 mm Hg (at 20°C) | [6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 2.8 (at 20°C) | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 676 L/kg | [5] |

Environmental Degradation Pathways

Chloroxylenol is subject to several degradation processes in the environment, including biodegradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is a primary mechanism for the removal of chloroxylenol from the environment.[8] Various microorganisms, including fungi and bacteria, have been shown to effectively degrade this compound.

Fungal Degradation:

Studies have demonstrated the capability of fungal strains such as Cunninghamella elegans and Trametes versicolor to eliminate over 70% of chloroxylenol.[1][9] The degradation process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and laccase.[1][9] These reactions include dechlorination, hydroxylation, and oxidation, leading to the formation of several metabolites.[1][9] Research has shown an increase in the expression of CYP450 genes in C. elegans and a significant rise in laccase activity in T. versicolor during PCMX elimination.[1][9]

Bacterial Degradation:

Bacterial species, particularly from the genus Rhodococcus, have been identified as efficient degraders of chloroxylenol under aerobic conditions.[8] The degradation pathway in bacteria also involves hydroxylation and dechlorination, with cytochrome P450 playing a key role.[8] One of the major intermediate metabolites identified is 2,6-dimethylhydroquinone.[8] Activated sludge microbial communities in wastewater treatment plants (WWTPs) can partially remove chloroxylenol, with removal efficiencies ranging from 44% to 87%.[10][11] The bacterium Sphingobium has been implicated in the breakdown of chloroxylenol in these systems through dehalogenation and ring hydroxylation pathways.[10][12]

Identified Metabolites:

Several metabolites of chloroxylenol have been identified through gas chromatography-mass spectrometry (GC-MS) analysis of degradation experiments. These include products of hydroxylation, oxidation, and dechlorination.[1]

Biodegradation Pathway of Chloroxylenol

Caption: Proposed microbial degradation pathway of Chloroxylenol.

Photodegradation

Vapor-phase chloroxylenol in the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl radicals.[6][7] The estimated half-life for this atmospheric reaction is approximately 5.8 hours.[7] However, chloroxylenol does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis in water is not a significant degradation pathway.[7] Advanced oxidation processes (AOPs), such as UV/persulfate systems, have been shown to effectively degrade chloroxylenol.[1]

Hydrolysis

Chloroxylenol is hydrolytically stable, meaning it does not readily break down in water.[5] It lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4, 7, and 9), and its half-life due to hydrolysis is greater than one year.[5]

Environmental Distribution and Transport

The movement and partitioning of chloroxylenol in the environment are governed by its physicochemical properties.

Sorption

With a soil organic carbon-water partitioning coefficient (Koc) of 676 L/kg, chloroxylenol is expected to have low to moderate mobility in soil.[5] It will tend to adsorb to soil and sediment particles, a process influenced by soil pH and organic matter content.[13] Adsorption is primarily driven by physical forces like van der Waals interactions and hydrophobic interactions, but chemical adsorption through bond formation with soil components can also occur.[13] The adsorption to soil particles can reduce its bioavailability and leaching into groundwater.[13]

Volatilization

The potential for chloroxylenol to volatilize from water surfaces is considered low, based on its estimated Henry's Law constant.[7] Similarly, volatilization from moist soil surfaces is not expected to be a major fate process.[7]

Bioconcentration

The bioconcentration factor (BCF) for chloroxylenol is estimated to be around 66, suggesting a moderate potential for accumulation in aquatic organisms.[6][7]

Quantitative Environmental Fate Data

The following table summarizes key quantitative data related to the environmental fate of chloroxylenol.

| Parameter | Value/Range | Environmental Compartment/Condition | Reference |

| Biodegradation | |||

| Fungal Elimination (C. elegans, T. versicolor) | >70% after 120 hours | Laboratory culture | [1][9] |

| Activated Sludge Removal | 44% - 87% | Wastewater Treatment Plant Bioreactor | [10][11] |

| Primary Degradation Half-life | 34 - 56 hours | Simulated Activated Sludge | [5] |

| Degradation in Sewage | 60-70% remaining after 7 days | Sewage | [6][7] |

| Photodegradation | |||

| Atmospheric Half-life (vapor-phase) | ~5.8 hours | Air | [7] |

| Hydrolysis | |||

| Hydrolytic Half-life | > 1 year (at pH 4, 7, 9) | Water | [5] |

| Partitioning | |||

| Log Kow | 2.8 | Octanol-Water | [5] |

| Koc | 676 L/kg | Soil/Sediment | [5] |

| BCF | ~66 | Aquatic Organisms | [6][7] |

Experimental Protocols

The study of the environmental fate of chloroxylenol employs a range of standardized experimental protocols, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[14][15][16]

Biodegradation Studies

Aerobic Biodegradation in Activated Sludge:

-

Objective: To determine the rate and extent of primary and ultimate biodegradation of chloroxylenol in an aerobic activated sludge environment.

-

Methodology (based on OECD Guideline 301):

-

An activated sludge inoculum is obtained from a domestic wastewater treatment plant.

-

A defined concentration of chloroxylenol is added to a mineral salts medium inoculated with the activated sludge.

-

The test is run in parallel with a control (no chloroxylenol), a reference compound (to check the viability of the sludge), and an abiotic control (to assess non-biological degradation).

-

The degradation is monitored over a period of at least 28 days by measuring parameters such as dissolved organic carbon (DOC), chemical oxygen demand (COD), or the evolution of carbon dioxide.

-

The concentration of the parent chloroxylenol is measured at intervals using analytical techniques like HPLC or GC-MS to determine the primary degradation rate.

-

Experimental Workflow for Biodegradation Study

Caption: A typical workflow for an aerobic biodegradation study.

Sorption/Desorption Studies

Soil Adsorption/Desorption using a Batch Equilibrium Method:

-

Objective: To determine the adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of chloroxylenol.

-

Methodology (based on OECD Guideline 106):

-

A series of soil samples with varying organic carbon content are characterized.

-

Aqueous solutions of chloroxylenol at different concentrations are prepared.

-

A known mass of soil is equilibrated with a known volume of the chloroxylenol solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

The soil suspension is then centrifuged, and the concentration of chloroxylenol remaining in the aqueous phase is measured.

-

The amount of chloroxylenol adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption can be subsequently studied by replacing the supernatant with a fresh solution and re-equilibrating.

-

Conclusion

Chloroxylenol released into the environment undergoes degradation primarily through microbial action, with both fungi and bacteria playing a significant role in its transformation via hydroxylation, dechlorination, and oxidation reactions. While photodegradation in the atmosphere can be rapid, its persistence in aquatic and soil environments is influenced by its moderate sorption to organic matter and its resistance to hydrolysis. The formation of various metabolites necessitates further research to fully understand their potential environmental and toxicological effects. This guide provides a foundational understanding of the environmental fate of chloroxylenol, highlighting the key processes and parameters that are essential for conducting comprehensive environmental risk assessments.

References

- 1. mdpi.com [mdpi.com]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chloroxylenol (CAS 88-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community [jstage.jst.go.jp]

- 13. What is the adsorption behavior of chloroxylenol in soil? - Blog [sinoshiny.com]

- 14. oecd.org [oecd.org]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. oecd.org [oecd.org]

Methodological & Application

Application Note: Quantitative Analysis of Chloroxylenol in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloroxylenol (PCMX) in human plasma. The method utilizes Chloroxylenol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. Sample preparation is achieved through a straightforward protein precipitation protocol, offering high recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution. The total run time is 3.5 minutes, allowing for high-throughput analysis. The method was validated over a linear range of 1.0 to 1000 ng/mL and meets regulatory guidelines for bioanalytical method validation.

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol), also known as PCMX, is a widely used antiseptic and disinfectant agent found in numerous consumer and medical products, including antibacterial soaps, wound cleansers, and topical solutions.[1][2] Given its widespread use, it is crucial to have a reliable analytical method to determine its concentration in biological matrices to support pharmacokinetic, toxicokinetic, and exposure studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or GC-MS.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it perfectly compensates for variations in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and reliability of the results.[4] This application note provides a comprehensive protocol for the quantification of Chloroxylenol in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Chloroxylenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation and Conditions

-

LC System: Shimadzu Nexera X2 or equivalent

-

MS System: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

Injection Volume: 5 µL

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 3.5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | -4500 V |

| Temperature (TEM) | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

Table 3: Proposed MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Chloroxylenol | 155.6 | 140.6 | 100 | -60 | -25 |

| This compound | 161.7 | 143.7 | 100 | -60 | -25 |

| Note: The precursor ion [M-H]⁻ for Chloroxylenol (MW 156.61) is m/z 155.6. The proposed fragmentation corresponds to the loss of a methyl radical (-CH₃). For this compound (MW ~162.65), the precursor is m/z 161.7, and the proposed fragmentation is the loss of a deuterated methyl radical (-CD₃). |

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1.0 mg/mL stock solution of Chloroxylenol in methanol.

-

Prepare a 1.0 mg/mL stock solution of this compound in methanol.

Working Solutions:

-

Prepare serial dilutions of the Chloroxylenol stock solution in 50:50 acetonitrile:water to create calibration standards (CS) ranging from 1.0 to 1000 ng/mL.

-

Prepare at least four levels of quality control (QC) samples (LLOQ, Low, Mid, High) in the same manner.

-

Prepare an internal standard (IS) working solution by diluting the this compound stock solution to 100 ng/mL in 50:50 acetonitrile:water.

Sample Preparation Protocol (Protein Precipitation):

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, or study samples into 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank matrix.

-

Add 200 µL of cold acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Results and Data Presentation

The method was validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.

Table 4: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Model | Mean R² |

| Chloroxylenol | 1.0 - 1000 | Linear, 1/x² | >0.998 |

Table 5: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | 6.8 | +4.5 | 8.2 | +5.1 |

| Low QC | 3.0 | 5.1 | +2.1 | 6.5 | +3.3 |

| Mid QC | 100 | 3.5 | -1.8 | 4.9 | -0.9 |

| High QC | 800 | 2.9 | -3.2 | 4.1 | -2.5 |

Table 6: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 3.0 | 95.2 | 98.7 |

| High QC | 800 | 97.8 | 101.3 |

Visualizations

Caption: Experimental workflow for Chloroxylenol quantification in plasma.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of Chloroxylenol in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for high-throughput bioanalysis in a regulated environment. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for supporting clinical and preclinical studies involving Chloroxylenol.

References

Application of Chloroxylenol-d6 in Environmental Water Sample Testing

Application Notes and Protocols

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant found in numerous consumer and industrial products. Its prevalence raises concerns about its potential as an environmental contaminant in various water bodies, including surface water, groundwater, and wastewater effluent. Accurate and sensitive quantification of Chloroxylenol is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Chloroxylenol-d6, in conjunction with mass spectrometry-based methods, provides the highest level of accuracy and precision for this analysis.

This document outlines the application of this compound as an internal standard for the quantitative analysis of Chloroxylenol in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution technique compensates for variations in sample matrix effects, extraction recovery, and instrument response, leading to highly reliable data.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically enriched standard (in this case, this compound) which is added to the sample prior to any sample preparation steps. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample loss during preparation.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analyte.

-

Preservation: To inhibit microbial degradation, adjust the pH of the water sample to < 2 with sulfuric acid immediately after collection.

-

Storage: Store the samples at 4°C and analyze within 14 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methodologies for extracting polar organic compounds from aqueous matrices.

-

Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 ng) and mix thoroughly.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Figure 2: Experimental workflow for water sample analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Chloroxylenol and its deuterated internal standard. Method optimization is recommended for specific instrumentation.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: ESI Negative

-

MS/MS Transitions (MRM): The specific precursor and product ions for Chloroxylenol and this compound need to be determined by direct infusion of the standards. Expected transitions are:

-

Chloroxylenol: [M-H]⁻ → fragments

-

This compound: [M-H]⁻ → fragments

-

Data Presentation

The use of this compound as an internal standard is expected to yield robust and reliable quantitative data. The following table presents typical performance characteristics for a validated isotope dilution LC-MS/MS method for a similar phenolic compound in environmental water.

| Parameter | Surface Water | Wastewater Effluent |

| Limit of Detection (LOD) | 0.5 ng/L | 2.0 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L | 6.0 ng/L |

| Recovery (%) | 92 - 105% | 88 - 110% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

Conclusion

The application of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of Chloroxylenol in environmental water samples. The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and analysis of emerging contaminants. The use of this methodology will contribute to a better understanding of the fate and transport of Chloroxylenol in aquatic environments.

Application Notes and Protocols for Disinfectant Residue Analysis using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances. It is considered a primary ratio method by the highest metrological authorities. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample.[1][2] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D).

After adding the spike, the sample is homogenized, allowing the labeled standard to equilibrate with the unlabeled analyte.[1] The sample then undergoes extraction and purification processes. A key advantage of IDMS is that any sample loss during these preparation steps will affect both the native analyte and the isotopic standard equally, thus preserving their ratio.[1] The final extract is then analyzed by mass spectrometry (MS), which separates and detects ions based on their mass-to-charge ratio. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be calculated with high accuracy, effectively correcting for matrix effects and recovery losses.[1]

Application Notes: Analysis of Disinfectant Residues

Disinfectant residues on surfaces in healthcare, pharmaceutical, and food production environments are a significant concern, potentially leading to microbial resistance, product contamination, and adverse health effects. IDMS offers a robust and reliable method for the trace-level quantification of these residues.

Quaternary Ammonium Compounds (QACs)

Quaternary Ammonium Compounds (QACs), such as benzalkonium chlorides (BACs) and dialkyldimethylammonium chlorides (DDACs), are widely used broad-spectrum disinfectants. Their cationic nature can lead to strong adsorption onto various surfaces, making accurate quantification challenging.

Advantages of IDMS for QAC Analysis:

-

High Accuracy and Precision: IDMS minimizes errors arising from sample preparation and matrix-induced signal suppression or enhancement in LC-MS/MS analysis.

-

Excellent Sensitivity: The use of isotopically labeled internal standards allows for very low detection limits, often in the ng/mL to µg/L range.[3][4]

-

Reliability: The method corrects for losses during sample extraction, concentration, and analysis, ensuring robust and reproducible results.[5]

IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of QAC residues in various matrices, including environmental samples and biological fluids.[3][4][5]

Phenolic Compounds

Phenolic disinfectants, such as ortho-phenylphenol (OPP) and o-benzyl-p-chlorophenol (OBPCP), are effective against a wide range of microorganisms. Monitoring their residues is crucial due to potential toxicity.

Advantages of IDMS for Phenolic Compound Analysis:

-

Specificity: Mass spectrometry provides high selectivity, allowing for the differentiation of various phenolic compounds within a complex sample matrix.[6][7]

-

Matrix Effect Compensation: The use of isotopically labeled standards is critical for accurate quantification in complex environmental or biological samples where matrix effects are common.[6]

-

Simultaneous Analysis: IDMS methods can be developed for the simultaneous quantification of multiple phenolic compounds in a single run.[6][7]

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is a common technique for the analysis of phenolic compounds.[6][7][8][9]

Aldehydic Compounds

Aldehydes like formaldehyde and acetaldehyde have disinfectant properties but are also known for their high reactivity and volatility, which can complicate their analysis.[10]

Advantages of IDMS for Aldehyde Analysis:

-